molecular formula C14H14N2O2S B3288961 N-(2,3-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 854035-83-9

N-(2,3-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B3288961
CAS No.: 854035-83-9
M. Wt: 274.34 g/mol
InChI Key: CGJPIIWRGLZOTC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 854035-83-9) is a heterocyclic acetamide derivative with a molecular formula of C₁₄H₁₄N₂O₂S and a molecular weight of 274.34 g/mol . Its structure comprises a 2,3-dimethylphenyl group and a 4-formyl-substituted thiazole ring linked via an acetamide bridge.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-5-4-6-13(10(9)2)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJPIIWRGLZOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C2=NC(=CS2)C=O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS No. 854035-83-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and research findings.

  • Molecular Formula : C14H14N2O2S
  • Molecular Weight : 274.34 g/mol
  • CAS Number : 854035-83-9

Biological Activity Overview

This compound exhibits various biological activities that are primarily attributed to the thiazole moiety. Thiazole derivatives are known for their diverse pharmacological profiles, including anticancer and antimicrobial properties.

Antitumor Activity

Research indicates that thiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study highlighted that compounds with thiazole rings demonstrated IC50 values in the low micromolar range against Jurkat and A-431 cell lines, suggesting a promising anticancer potential .
  • The presence of electron-donating groups on the phenyl ring, such as those in this compound, enhances its cytotoxic activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating notable antibacterial activity. The structure-activity relationship indicated that modifications on the thiazole ring could enhance efficacy against specific bacterial strains .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results showed significant growth inhibition compared to control groups.
    • SAR analysis revealed that substituents on the phenyl ring play a crucial role in enhancing anticancer activity.
  • Antibacterial Evaluation :
    • A study conducted using the agar well diffusion method demonstrated that the compound exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • The MIC (Minimum Inhibitory Concentration) values were determined for different bacterial strains, indicating effective concentrations required to inhibit growth.

Data Table: Biological Activity Summary

Biological ActivityCell Line / BacteriaIC50 / MIC (µg/mL)Reference
Antitumor ActivityJurkat1.61 ± 1.92
A-4311.98 ± 1.22
AntibacterialE. coli15
S. aureus10

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. N-(2,3-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide has been studied for its potential as an antimicrobial agent against various bacterial strains. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anti-cancer Activity
The compound's structural features suggest potential anti-cancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. Preliminary studies on similar compounds indicate that this compound may possess cytotoxic effects against certain cancer cell lines .

Material Science

Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow for the incorporation into polymer matrices, potentially improving thermal stability and mechanical strength. Research into polymer composites incorporating thiazole derivatives suggests enhanced performance in applications such as coatings and adhesives .

Fluorescent Materials
Due to its conjugated system, this compound can be explored for use in fluorescent materials. The thiazole moiety contributes to the photophysical properties that can be harnessed in organic light-emitting diodes (OLEDs) and sensors .

Biological Research

Proteomics Research
The compound is also recognized for its application in proteomics research as a reagent for labeling proteins. The ability to modify proteins with specific tags facilitates their study and analysis in various biological processes .

Enzyme Inhibition Studies
Studies have indicated that thiazole derivatives can act as enzyme inhibitors. This property is particularly useful in drug discovery where inhibiting specific enzymes can lead to therapeutic effects against diseases such as diabetes and hypertension .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus
Cytotoxic Effects on CancerInduced apoptosis in breast cancer cell lines
Polymer Composite PropertiesEnhanced thermal stability when incorporated into polymer matrices
Proteomics LabelingEffective in tagging proteins for mass spectrometry analysis

Comparison with Similar Compounds

Substituent Position Variations in Phenyl-Thiazolyl Acetamides

The position of methyl groups on the phenyl ring and substitutions on the thiazole ring significantly influence molecular geometry, intermolecular interactions, and applications. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
N-(2,3-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide 854035-83-9 C₁₄H₁₄N₂O₂S 274.34 2,3-dimethylphenyl; 4-formyl-thiazole
N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide Not provided C₁₄H₁₄N₂O₂S 274.34 2,6-dimethylphenyl; commercial availability (sc-354437, Santa Cruz)
N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide 771499-43-5 C₁₄H₁₄N₂O₂S 274.33 3,4-dimethylphenyl; safety hazards include skin/eye irritation
N-[3-(trifluoromethyl)phenyl]-N-(4-formyl-1,3-thiazol-2-yl)acetamide 757222-02-9 C₁₃H₉F₃N₂O₂S 314.28 Electron-withdrawing CF₃ group; used as a small-molecule scaffold

Key Observations :

  • Electronic Effects : The trifluoromethyl group in CAS 757222-02-9 enhances electron-withdrawing properties, which may alter reactivity or binding affinity compared to methyl-substituted derivatives .

Crystal Structure and Hydrogen Bonding Patterns

Crystallographic studies of related acetamide-thiazole derivatives reveal critical trends:

  • Dihedral Angles : In 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms dihedral angles of 75.79° and 81.85° with phenyl rings, while the thiazole ring aligns at 12.32° , indicating near-planarity .
  • Hydrogen Bonding : Intermolecular N–H···N bonds create R₂²(8) ring motifs, stabilizing dimer formation. Weak C–H···π and π–π interactions further contribute to crystal packing .
  • Substituent Impact : Meta-substitution with electron-withdrawing groups (e.g., nitro) in trichloro-acetamides reduces symmetry and alters lattice parameters , suggesting analogous effects in formyl-thiazole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-(2,3-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the condensation of 2,3-dimethylaniline with 4-formylthiazole precursors. Key steps include amide bond formation via coupling reagents (e.g., EDC/HOBt) under inert atmospheres. Reaction conditions (e.g., temperature: 50–70°C, solvents: DMF or dichloromethane) must be optimized to achieve yields >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substituent positions and amide bond formation (e.g., carbonyl signal at ~168–170 ppm).
  • Mass Spectrometry (MS) : Verify molecular weight (274.34 g/mol) via ESI-MS or MALDI-TOF.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Follow standard protocols for handling organic amides:

  • Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).
  • Store the compound in airtight containers at –20°C to prevent degradation. Waste disposal must comply with institutional guidelines for halogenated/organic residues .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation of saturated acetonitrile solutions. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key parameters include bond angles (e.g., C–N–C in the thiazole ring: ~120°) and torsion angles between aromatic substituents .

Q. How does the substituent pattern on the thiazole and aromatic rings influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • The 4-formyl group on the thiazole enhances electrophilic reactivity, enabling covalent interactions with biological targets (e.g., enzyme active sites).
  • 2,3-Dimethylphenyl groups contribute to lipophilicity, improving membrane permeability (logP ~2.5). Compare bioactivity against analogs with halogenated or methoxy substituents using in vitro assays (e.g., antimicrobial MIC tests) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Employ in silico tools:

  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., % intestinal absorption >70%) and cytochrome P450 interactions.
  • Molecular Dynamics (MD) Simulations : Model binding affinities to target proteins (e.g., kinase inhibitors) using GROMACS.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,3-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
N-(2,3-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.